molecular formula C9H14O B6207772 6,6-dimethylspiro[3.3]heptan-1-one CAS No. 2703781-18-2

6,6-dimethylspiro[3.3]heptan-1-one

Cat. No.: B6207772
CAS No.: 2703781-18-2
M. Wt: 138.2
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Description

6,6-Dimethylspiro[3.3]heptan-1-one is a strained, sp3-rich carbocyclic compound with the molecular formula C9H14O (CID: 165945959) . This ketone belongs to the spiro[3.3]heptane family, a motif identified as a key structural element for the activity of various pharmaceutical candidates due to its ability to fine-tune the three-dimensional environment of molecules . Its rigid and saturated bicyclic framework serves as a versatile, high-value scaffold in medicinal chemistry, often used as a bioisostere for flat aromatic rings or other cyclic systems to improve the physicochemical and pharmacological properties of lead compounds . The synthesis of this specific, dimethyl-substituted scaffold can be achieved via innovative "strain-relocating" semipinacol rearrangements, which involve the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes . This method is noted for its efficiency in constructing the challenging spiro[3.3]heptan-1-one core and can be adapted to produce optically active derivatives . Beyond drug discovery, this compound and its analogs are investigated for use in nematic liquid crystal mixtures and as functional fine chemicals . This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

2703781-18-2

Molecular Formula

C9H14O

Molecular Weight

138.2

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 6,6 Dimethylspiro 3.3 Heptan 1 One and Its Spiro 3.3 Heptanone Precursors

Strain-Relocating Rearrangement Strategies

Rearrangement reactions that leverage the release of ring strain are powerful tools for the synthesis of complex cyclic systems. In the context of spiro[3.3]heptanones, semipinacol rearrangements and ring expansion/contraction approaches have proven to be effective strategies.

Semipinacol Rearrangements in Spiro[3.3]heptanone Synthesis

A notable advancement in the synthesis of spiro[3.3]heptan-1-ones involves a strain-relocating semipinacol rearrangement. This method utilizes the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. The initial nucleophilic addition results in a 1-bicyclobutylcyclopropanol intermediate. In the presence of an acid such as methanesulfonic acid (MsOH) or aluminum trichloride (B1173362) (AlCl₃), this intermediate undergoes a rearrangement to yield the corresponding sulfonyl-substituted spiro[3.3]heptan-1-one. nih.gov

This transformation is driven by the release of strain from the highly energetic bicyclo[1.1.0]butane and cyclopropane (B1198618) rings. The reaction has been demonstrated to be both regio- and stereospecific. When an optically active substituted cyclopropanone (B1606653) equivalent is used, the process affords optically active 3-substituted spiro[3.3]heptan-1-ones, highlighting its utility in asymmetric synthesis. nih.gov The proposed mechanism involves the initial protonation of the bicyclobutyl group, followed by a Current time information in Le Flore County, US.researchgate.net-shift of the resulting cyclopropylcarbinyl cation. nih.gov

Table 1: Semipinacol Rearrangement for Spiro[3.3]heptan-1-one Synthesis

Starting Materials Reagents Product Key Features

Ring Expansion and Contraction Approaches

Ring expansion reactions provide a valuable pathway to cyclic ketones that are otherwise difficult to access directly. The Tiffeneau-Demjanov rearrangement, for instance, is a classic method for the one-carbon ring expansion of cycloalkanones. This reaction proceeds through the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid, which generates a diazonium ion. Subsequent rearrangement and loss of nitrogen lead to the ring-expanded ketone. While not explicitly reported for the direct synthesis of 6,6-dimethylspiro[3.3]heptan-1-one from a corresponding spiro[3.2]hexan-1-aminomethyl alcohol, the principles of this reaction are applicable.

Conversely, ring contraction strategies can also be envisioned for the synthesis of spiro[3.3]heptanones, potentially starting from more readily available spiro[3.4]octanone derivatives. Such transformations often involve rearrangements that are thermodynamically driven by the formation of a more stable ring system.

Cyclization-Based Syntheses

The direct formation of the spirocyclic core through cyclization reactions represents a convergent and efficient approach to spiro[3.3]heptanones. Both intramolecular and intermolecular strategies have been explored.

Intramolecular Cyclizations

The construction of the spiro[3.3]heptane framework can be achieved through the intramolecular cyclization of appropriately substituted cyclobutane (B1203170) precursors. For example, the synthesis of 2,6-diazaspiro[3.3]heptanes has been accomplished by the reductive amination of a 1-formyl-1-(chloromethyl)cyclobutane derivative with a primary amine, followed by intramolecular cyclization. A similar strategy could be adapted for the synthesis of this compound, for instance, through an intramolecular aldol (B89426) condensation of a suitably functionalized 1,1-disubstituted cyclobutane.

Intermolecular [2+2] Cycloadditions

Intermolecular [2+2] cycloaddition reactions are a powerful tool for the construction of four-membered rings. Photochemical [2+2] cycloadditions, in particular, have been utilized to form the spiro[3.3]heptane skeleton. The reaction of an allene (B1206475) with a cyclic enone under photochemical conditions can lead to the formation of a spiro[3.3]heptanone derivative.

A notable non-photochemical approach involves the reaction of an alkene with an amide in the presence of triflic anhydride (B1165640) and a base like collidine or lutidine. This method has been successfully applied to the synthesis of various racemic spiro[3.3]heptanones. researchgate.net

Table 2: Intermolecular [2+2] Cycloaddition for Spiro[3.3]heptanone Synthesis

Reactant 1 Reactant 2 Conditions Product

Stereoselective and Enantioselective Routes

The development of stereoselective and enantioselective methods for the synthesis of spiro[3.3]heptanones is crucial for their application in medicinal chemistry, where specific stereoisomers often exhibit desired biological activity.

As mentioned in section 2.1.1, the strain-relocating semipinacol rearrangement can be performed in a stereospecific manner, allowing for the synthesis of enantioenriched spiro[3.3]heptan-1-ones from chiral cyclopropanone precursors. nih.gov

Furthermore, organocatalytic cascade reactions have emerged as a powerful strategy for the enantioselective synthesis of complex spirocyclic frameworks. For instance, the reaction of 3-olefinic oxindoles with pentane-1,5-dial, catalyzed by a chiral prolinol silyl (B83357) ether, affords spiro[cyclohexane-1,3'-indolin]-2'-ones with high enantioselectivity. nih.gov While not a direct synthesis of the target compound, this demonstrates the potential of organocatalysis in controlling the stereochemistry of spirocyclic systems.

In another approach, a nickel-catalyzed asymmetric syn-hydrometalative 4-exo-trig cyclization of 1,4-alkynones has been developed to synthesize alkenyl cyclobutanols with a tetrasubstituted stereocenter in high enantiomeric excess. This methodology provides a route to highly strained, enantioenriched spirocarbocyclic skeletons. researchgate.net

Table 3: Enantioselective Approaches to Spirocyclic Ketones

Method Key Features Potential Application
Strain-Relocating Semipinacol Rearrangement Stereospecific, uses chiral cyclopropanone precursors Direct synthesis of enantioenriched spiro[3.3]heptan-1-ones
Organocatalytic Cascade Reaction High enantioselectivity, forms complex spirocycles Synthesis of chiral spiro[3.3]heptanone precursors

Chiral Auxiliary-Mediated Asymmetric Synthesis

The asymmetric synthesis of spiro[3.3]heptanones, including the 6,6-dimethyl derivative, can be conceptually approached through the use of chiral auxiliaries. While specific examples for the direct synthesis of this compound using this method are not extensively documented, the principles of chiral auxiliary-controlled reactions on precursor molecules, such as substituted cyclobutanes, provide a viable synthetic blueprint.

A plausible strategy involves the asymmetric functionalization of a pre-formed cyclobutane ring. For instance, the enantioselective alkylation of a cyclobutanone (B123998) derivative bearing a chiral auxiliary could establish the key stereocenter. Evans' chiral auxiliaries, such as oxazolidinones, are well-established for their high diastereoselectivity in enolate alkylation reactions. researchgate.net A general approach would involve the attachment of a chiral auxiliary to a suitable cyclobutane precursor, followed by diastereoselective introduction of a functional group that can be elaborated into the second cyclobutane ring of the spiro[3.3]heptanone system.

A study on the synthesis of chiral cyclopropane-carboxaldehydes demonstrated a powerful three-step sequence of aldol reaction with a chiral auxiliary, directed cyclopropanation, and retro-aldol cleavage. nih.gov A similar "temporary stereocenter" approach could be envisioned for the synthesis of a chiral 2,2-dimethylcyclobutane-1-carboxylic acid derivative, a key precursor to this compound. This would involve an aldol reaction with an α,β-unsaturated aldehyde, followed by a diastereoselective reaction to form the cyclobutane ring, and subsequent cleavage of the auxiliary.

Transition Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis offers a powerful and versatile platform for the asymmetric synthesis of complex molecules, including spirocyclic systems. While direct transition metal-catalyzed asymmetric synthesis of this compound is not prominently reported, several catalytic methods for the construction of chiral cyclobutanes and related spirocycles suggest potential pathways.

One promising approach is the use of transition metal-catalyzed [2+2] cycloadditions to construct the chiral cyclobutane core. Cobalt-catalyzed enantioselective [2+2] cycloaddition between alkynes and alkenes has been shown to produce a wide variety of chiral cyclobutenes with high enantioselectivity. nih.gov These cyclobutene (B1205218) products can then be further functionalized to access the desired spiro[3.3]heptanone structure.

Furthermore, nickel-catalyzed asymmetric hydro- and carbometalation of strained ring systems presents another avenue. For example, a nickel-catalyzed asymmetric syn-hydrometalative 4-exo-trig cyclization of alkynones has been developed for the synthesis of alkenyl cyclobutanols with a tetrasubstituted stereocenter. researchgate.net This methodology could potentially be adapted to construct the gem-dimethyl-substituted cyclobutane ring of the target molecule.

Palladium-catalyzed processes are also highly relevant. For instance, palladium-catalyzed asymmetric [3+2] cycloadditions have been successfully employed in the synthesis of spirooxindoles, demonstrating the power of this approach for constructing spirocyclic junctions with high stereocontrol. While the specific substrates differ, the underlying principles of using a chiral palladium catalyst to control the stereochemical outcome of a cyclization could be applied to the synthesis of spiro[3.3]heptanones.

Diastereoselective Control in Reaction Pathways

Diastereoselective synthesis provides a powerful means to control the relative stereochemistry of multiple stereocenters in a molecule. In the context of this compound, which does not possess stereocenters in its parent form, diastereoselective strategies become crucial when introducing substituents onto the spirocyclic core. The synthesis of substituted spiro[3.3]heptanones often relies on controlling the approach of a reactant to a prochiral face of a cyclobutanone or a related precursor.

A key strategy for achieving diastereoselective control is through substrate-controlled reactions, where an existing stereocenter in the molecule directs the stereochemical outcome of a subsequent transformation. For example, in the synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones, a metal-free diastereoselective cyclopropanation of 3-methyleneindolin-2-ones was achieved with high diastereoselectivity. x-mol.com This highlights how the existing stereochemistry of a starting material can effectively control the formation of a new stereocenter.

Furthermore, catalyst-controlled diastereoselective reactions offer another powerful tool. A catalyst-controlled, regiodivergent hydrophosphination of acyl bicyclo[1.1.0]butanes has been reported to produce multi-substituted cyclobutanes with high diastereoselectivity. nih.gov This method demonstrates that the choice of catalyst can dictate the stereochemical outcome of a reaction, allowing for the selective formation of a desired diastereomer.

The following table summarizes representative diastereoselective reactions that could be conceptually applied to the synthesis of substituted spiro[3.3]heptanone precursors.

Reaction TypeReactantsCatalyst/ReagentDiastereomeric Ratio (d.r.)
Cyclopropanation3-Methyleneindolin-2-one and Tosylhydrazone SaltNone (Metal-free)High
HydrophosphinationAcyl Bicyclo[1.1.0]butaneCu(II) catalyst>20:1

Generation of Highly Strained Intermediates in Synthesis

The synthesis of spiro[3.3]heptanones often proceeds through pathways involving highly strained intermediates. The inherent ring strain in these intermediates can be harnessed as a driving force for subsequent bond-forming and rearrangement reactions, leading to the efficient construction of the target spirocyclic system.

Carbenoid Reactivity in Spiroannulation

Carbenoids, or metal-carbenes, are highly reactive intermediates that can undergo a variety of transformations, including C-H insertion and cyclopropanation reactions. In the context of spiro[3.3]heptanone synthesis, carbenoid reactivity can be exploited for the spiroannulation step, where the second ring of the spirocycle is formed.

One conceptual approach involves the intramolecular C-H insertion of a carbenoid generated from a suitable precursor attached to a cyclobutane ring. For example, a diazoketone tethered to a 2,2-dimethylcyclobutane core could, upon treatment with a rhodium or copper catalyst, generate a carbenoid that inserts into a C-H bond of the cyclobutane ring to form the spiro[3.3]heptan-1-one skeleton. The reactivity and selectivity of such C-H insertion reactions are well-established and depend on the nature of the catalyst and the substrate. nih.gov

Another potential strategy involves the reaction of a cyclobutanone with a carbenoid equivalent to achieve a ring expansion or annulation. While not a direct spiroannulation, the reaction of in situ-generated cyclopropanones with acyl sulfonium (B1226848) ylides, representing a formal carbene insertion, leads to the formation of 2-aroyl cyclobutanones. researchgate.net This type of reactivity highlights the potential for carbenoid-like species to react with small rings to build more complex structures.

Strain-Release Processes in Synthetic Sequences

A particularly elegant and efficient strategy for the synthesis of spiro[3.3]heptan-1-ones involves the use of highly strained bicyclo[1.1.0]butane (BCB) derivatives. The significant ring strain of the BCB core (estimated at 66 kcal/mol) provides a powerful thermodynamic driving force for ring-opening and rearrangement reactions. nih.govnih.gov

A key example of this is the expedient synthesis of spiro[3.3]heptan-1-ones via a strain-relocating semipinacol rearrangement. nih.govacs.org In this process, a lithiated 1-sulfonylbicyclo[1.1.0]butane reacts with a 1-sulfonylcyclopropanol (a cyclopropanone equivalent). The resulting 1-bicyclobutylcyclopropanol intermediate, upon treatment with acid, undergoes a stereospecific semipinacol rearrangement. This rearrangement involves the expansion of one of the cyclopropane rings of the bicyclobutane moiety to form a cyclobutanone, thus constructing the spiro[3.3]heptan-1-one skeleton and simultaneously relieving a significant amount of ring strain. nih.govacs.org This process has been shown to be highly regio- and stereospecific, allowing for the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones. nih.gov

The following table illustrates the key transformation in this strain-release synthesis.

Starting MaterialsKey IntermediateProduct
1-Sulfonylbicyclo[1.1.0]butane and 1-Sulfonylcyclopropanol1-BicyclobutylcyclopropanolSubstituted Spiro[3.3]heptan-1-one

This strain-release strategy offers a powerful and convergent approach to the spiro[3.3]heptanone core, demonstrating the utility of highly strained intermediates in modern organic synthesis.

Mechanistic Investigations of Reactions Involving 6,6 Dimethylspiro 3.3 Heptan 1 One and Spiro 3.3 Heptanones

Probing Reaction Intermediates and Transition States

The synthesis of spiro[3.3]heptan-1-ones often proceeds through fascinating and highly strained intermediates. One notable method involves a "strain-relocating" semipinacol rearrangement. nih.govnih.gov In this process, the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes leads to a 1-bicyclobutylcyclopropanol intermediate. nih.govnih.gov This intermediate is highly prone to rearrangement in the presence of an acid, such as methanesulfonic acid (MsOH) or aluminum chloride (AlCl₃), at room temperature. nih.gov The proposed mechanism suggests that the rearrangement is initiated by the protonation of the bicyclobutyl moiety, which then forms a cyclopropylcarbinyl cation. nih.govnih.gov This cation subsequently undergoes a Current time information in Le Flore County, US.nih.gov-shift to yield the final spiro[3.3]heptan-1-one product. nih.gov

Another approach to constructing the spiro[3.3]heptane core is through the [2+2] cycloaddition of dichloroketene (B1203229) with a suitable alkene. nih.gov This method has been utilized in the synthesis of 6-oxospiro[3.3]heptane-1-carboxylic acid. nih.gov Furthermore, the Meinwald oxirane rearrangement of an 8-oxadispiro[2.0.3.1]octane derivative has been employed to create the 1,6-disubstituted spiro[3.3]heptane core. nih.gov Theoretical possibilities for this rearrangement include the formation of either a spiro[2.4]heptane or a spiro[3.3]heptane system; however, the expansion of the cyclopropyl (B3062369) ring to form the spiro[3.3]heptane structure is found to be more favorable. nih.gov

Computational studies, particularly using density functional theory (DFT), have become instrumental in elucidating the transition states of these complex reactions. nih.gov For instance, in organocatalyzed reactions, which are frequently used for the synthesis of complex molecules, DFT calculations help in understanding the energetics of various transition states and intermediates, thereby explaining the observed stereoselectivities. nih.gov

Regioselectivity and Stereospecificity of Transformations

Many reactions involving spiro[3.3]heptanones exhibit high degrees of regioselectivity and stereospecificity, which are crucial for the synthesis of specific isomers of medicinally relevant compounds. masterorganicchemistry.com

Regioselectivity refers to the preference of a reaction to occur at one position over another. masterorganicchemistry.com In the synthesis of 3-substituted spiro[3.3]heptan-1-ones via the strain-relocating semipinacol rearrangement, the reaction demonstrates complete regiocontrol. nih.gov This means that the substituent is specifically directed to the 3-position of the spiro[3.3]heptanone ring.

Stereospecificity is the property of a reaction where stereoisomeric starting materials yield products that are also stereoisomers of each other. masterorganicchemistry.com The aforementioned semipinacol rearrangement is also stereospecific. nih.gov When an optically active substituted cyclopropanone (B1606653) equivalent is used, the resulting 3-substituted spiro[3.3]heptan-1-one is also optically active, indicating that the stereochemical information from the starting material is transferred to the product. nih.gov However, a slight erosion of stereochemical integrity has been observed under certain conditions, prompting further investigation into optimizing the reaction. nih.gov

Another example of stereospecific transformations is the enzyme-catalyzed asymmetric hydrolysis of 2,2,6,6-tetrakis(acetoxymethyl)spiro[3.3]heptane. This reaction, catalyzed by pig liver esterase, yields 2,6-bis(acetoxymethyl)-2,6-bis(hydroxymethyl)spiro[3.3]heptane with axial chirality and moderate optical purity in high chemical yield. rsc.org Similarly, racemic 2,6-disubstituted spiro[3.3]heptane derivatives have been successfully resolved through enantioselective enzyme-catalyzed hydrolysis. rsc.orgresearchgate.net

Influence of Catalyst Systems on Reaction Pathways

The choice of catalyst plays a pivotal role in directing the reaction pathway and influencing the selectivity of transformations involving spiro[3.3]heptanones.

In the strain-relocating semipinacol rearrangement for the synthesis of spiro[3.3]heptan-1-ones, acid catalysts like methanesulfonic acid (MsOH) and aluminum chloride (AlCl₃) are crucial for promoting the rearrangement of the 1-bicyclobutylcyclopropanol intermediate. nih.gov The nature of the acid can influence the reaction efficiency and potentially the stereochemical outcome.

Enzyme catalysis offers a powerful tool for achieving high stereoselectivity. As mentioned earlier, pig liver esterase has been effectively used for the asymmetric hydrolysis of a polysubstituted spiro[3.3]heptane, leading to an axially chiral product. rsc.org This highlights the ability of biocatalysts to differentiate between enantiotopic groups in a prochiral molecule. The success of such enzymatic resolutions has paved the way for accessing enantiomerically enriched spiro[3.3]heptane derivatives. researchgate.net

In the context of constructing the spiro[3.3]heptane framework itself, ruthenium-based catalysts have been employed. For the synthesis of 6-oxospiro[3.3]heptane-1-carboxylic acid, the oxidation of the corresponding alcohol was achieved using a catalytic amount of ruthenium(III) chloride hydrate (B1144303) (RuCl₃·H₂O) in the presence of a stoichiometric oxidant, sodium periodate (B1199274) (NaIO₄). nih.gov

The following table summarizes the influence of different catalyst systems on reactions involving spiro[3.3]heptanones:

ReactionCatalyst SystemRole of CatalystOutcome
Semipinacol RearrangementMsOH or AlCl₃Acid catalyst to promote rearrangement of the 1-bicyclobutylcyclopropanol intermediate.Formation of spiro[3.3]heptan-1-one. nih.gov
Asymmetric HydrolysisPig Liver EsteraseBiocatalyst for enantioselective hydrolysis.Axially chiral 2,6-disubstituted spiro[3.3]heptane derivative. rsc.org
OxidationRuCl₃·H₂O / NaIO₄Oxidation of an alcohol to a carboxylic acid.Formation of 6-oxospiro[3.3]heptane-1-carboxylic acid. nih.gov

Solvent Effects on Reaction Mechanism and Selectivity

The solvent in which a reaction is conducted can significantly impact the reaction mechanism and selectivity by influencing the stability of reactants, intermediates, and transition states. wikipedia.org While specific studies focusing solely on the solvent effects in reactions of 6,6-dimethylspiro[3.3]heptan-1-one are not extensively detailed in the provided search results, general principles of solvent effects in organic reactions can be applied. wikipedia.orgyoutube.com

In reactions that proceed through charged intermediates, such as the cyclopropylcarbinyl cation in the semipinacol rearrangement, the polarity of the solvent is expected to play a crucial role. nih.gov Polar protic solvents, like water and alcohols, are effective at stabilizing charged species through hydrogen bonding and dipole-dipole interactions. wikipedia.org An increase in solvent polarity could potentially accelerate reactions involving the formation of such charged intermediates. wikipedia.orgyoutube.com

Conversely, for reactions where the transition state is less charged than the reactants, increasing solvent polarity might decrease the reaction rate. wikipedia.org The choice of solvent can also influence the regioselectivity and stereoselectivity of a reaction. For instance, the aggregation state of reactants and catalysts can be solvent-dependent, which in turn can affect the steric environment of the reaction and favor the formation of one stereoisomer over another.

In the synthesis of 6-oxospiro[3.3]heptane-1-carboxylic acid, a biphasic solvent system of carbon tetrachloride (CCl₄), acetonitrile (B52724) (MeCN), and water was used for the oxidation step. nih.gov This solvent mixture is designed to accommodate both the organic substrate and the inorganic oxidizing agent, facilitating the reaction at the interface of the two phases.

The following table outlines the general effects of solvent polarity on reaction rates based on the nature of the reactants and the transition state:

Nature of Reactants and Transition StateEffect of Increasing Solvent Polarity on Reaction Rate
Neutral reactants forming a charged transition stateIncrease
Charged reactants forming a less charged transition stateDecrease
Little to no change in charge between reactants and transition stateLittle to no effect

This table is based on general principles of solvent effects in chemical reactions. wikipedia.org

Advanced Spectroscopic and Diffraction Techniques for Structural and Conformational Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of organic molecules and probing their conformational preferences in solution. For 6,6-dimethylspiro[3.3]heptan-1-one, ¹H and ¹³C NMR spectra would provide critical information for structural verification and stereochemical assignment.

Detailed analysis of coupling constants (J-values) and through-space correlations observed in 2D NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would reveal the spatial relationships between protons. This is particularly important for defining the puckered nature of the two cyclobutane (B1203170) rings and the relative orientation of the methyl groups. In principle, NMR can distinguish between different conformers if the energy barrier to their interconversion is high enough to be observed on the NMR timescale. slideshare.net

Detailed Research Findings: While specific, experimentally determined NMR data for this compound is not readily found, a hypothetical set of ¹H and ¹³C NMR data can be predicted based on known chemical shifts for similar chemical environments. The proton spectrum would be expected to show complex multiplets for the methylene (B1212753) protons of the cyclobutane rings due to geminal and vicinal couplings. The two methyl groups, being chemically equivalent, would likely appear as a sharp singlet. The ¹³C NMR spectrum would confirm the presence of nine carbon atoms, including a characteristic signal for the carbonyl carbon, a quaternary spiro-carbon, a quaternary carbon bearing the two methyl groups, and the signals for the methyl and methylene carbons.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (C=O)-~210
C2/C4 (CH₂)~2.8 - 3.0~50
C3 (CH₂)~2.0 - 2.2~30
C5 (Spiro C)-~60
C7 (CH₂)~1.8 - 2.0~40
C6 (C(CH₃)₂)-~45
CH₃~1.2~25

X-ray Crystallography for Absolute Configuration Determination and Molecular Geometry

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound, yielding precise data on bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction study would unambiguously establish its molecular geometry and, if a chiral resolution is performed, its absolute configuration.

Studies on related spiro[3.3]heptane derivatives have shown that the cyclobutane rings are puckered, not planar. miamioh.edu This puckering would be expected in this compound as well, and X-ray analysis would quantify the exact dihedral angles of these rings. The analysis would also provide precise measurements of the bond lengths, which may be influenced by the ring strain inherent in the spirocyclic system.

Detailed Research Findings: No published crystal structure for this compound is currently available. However, based on crystallographic data from other small organic molecules, a hypothetical set of crystallographic parameters can be proposed. The compound would likely crystallize in a common space group for chiral molecules, such as P2₁ or P2₁2₁2₁, if resolved into its enantiomers.

Interactive Table 2: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c (for the racemate)
a (Å)~8.5
b (Å)~10.2
c (Å)~11.5
β (°)~95
Volume (ų)~990
Z (molecules/unit cell)4

Chiroptical Spectroscopy (e.g., Circular Dichroism) in Stereochemical Studies

Chiroptical techniques, such as Circular Dichroism (VCD), measure the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.orgnih.govresearchgate.netrsc.orgjascoinc.com These techniques are exceptionally sensitive to the three-dimensional arrangement of atoms and are therefore powerful tools for stereochemical analysis in solution. wikipedia.orgnih.gov

This compound is a chiral molecule, with the spiro-carbon atom (C5) being the center of chirality. Therefore, its enantiomers are expected to exhibit mirror-image CD spectra. The carbonyl group (C=O) acts as a chromophore, and its n→π* transition, typically observed in the UV region, would give rise to a Cotton effect in the CD spectrum. The sign and intensity of this Cotton effect are directly related to the absolute configuration of the molecule, often interpreted using empirical rules like the Octant Rule for ketones. Vibrational Circular Dichroism (VCD) could also be employed, which provides stereochemical information from the vibrational transitions in the infrared region. wikipedia.org

Detailed Research Findings: There are no specific experimental CD or VCD spectra reported for this compound in the scientific literature. A study would involve resolving the racemic mixture of the compound and measuring the CD spectrum of each enantiomer. The experimental spectrum could then be compared with a theoretically predicted spectrum, calculated using quantum chemical methods, to assign the absolute configuration (R or S) to each enantiomer.

Mass Spectrometry for Mechanistic Pathway Tracing (e.g., Intermediate Identification)

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and, through analysis of its fragmentation patterns, can offer valuable clues about its structure.

For this compound (molecular weight 138.21 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 138. The fragmentation of cyclic ketones is often complex, but typically involves α-cleavage (breaking the bond adjacent to the carbonyl group). miamioh.eduwhitman.eduoptica.org This initial cleavage in a cyclic system does not immediately lead to fragmentation unless followed by a second bond scission. whitman.edu Common fragmentation pathways for cyclic ketones can lead to characteristic fragment ions. whitman.eduoptica.org

While MS is a powerful tool for identifying reaction intermediates in mechanistic studies, no such studies involving this compound have been reported. Such an investigation would involve analyzing reaction mixtures at different time points to detect the m/z values of transient species.

Detailed Research Findings: Predicted mass spectrometry data from computational tools can provide insight into the expected behavior of this compound under mass spectrometric conditions. The predicted collision cross-section (CCS) values give an indication of the ion's shape in the gas phase.

Interactive Table 3: Predicted Mass Spectrometry Data for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺139.11174122.8
[M+Na]⁺161.09368129.1
[M-H]⁻137.09718129.2
[M+NH₄]⁺156.13828135.4
[M+K]⁺177.06762133.0
Data sourced from PubChem. uni.lu

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Conformations

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in 6,6-dimethylspiro[3.3]heptan-1-one. These theoretical methods, such as Density Functional Theory (DFT) and ab initio calculations, can predict molecular geometries, including bond lengths, bond angles, and dihedral angles. For the parent spiro[3.3]heptane, the two cyclobutane (B1203170) rings are not planar and are oriented perpendicularly to each other. wikipedia.org The introduction of a carbonyl group and two methyl groups, as in this compound, influences the puckering of the cyclobutane rings.

Computational models indicate that the cyclobutane rings in spiro[3.3]heptane derivatives are puckered. nih.gov In this compound, the cyclobutanone (B123998) ring is expected to have a slightly different degree of puckering compared to the dimethyl-substituted cyclobutane ring due to the sp2 hybridization of the carbonyl carbon and the inherent strain in the four-membered ring. The gem-dimethyl group at the C6 position also sterically influences the conformation of its ring.

Table 1: Predicted Molecular Properties of this compound

Property Value
Molecular Formula C₉H₁₄O
Molecular Weight 138.21 g/mol
XLogP3-AA 1.8
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 0

This data is computationally predicted.

Assessment of Strain Energy and Ring Pucker Dynamics

The spiro[3.3]heptane framework is characterized by significant ring strain, a consequence of the two fused cyclobutane rings. Computational studies on bicyclic ketones are crucial for understanding their stability. thieme-connect.comresearchgate.net The strain energy of this compound arises from angle strain in the cyclobutane rings, where the bond angles deviate from the ideal 109.5° for sp3 hybridized carbons and 120° for the sp2 hybridized carbonyl carbon.

The cyclobutane rings are not static; they undergo a dynamic process known as ring puckering. In spiro[3.3]heptane derivatives, the puckering of one ring can influence the other. nih.gov For this compound, the interconversion between different puckered conformations is a low-energy process. Theoretical models can calculate the energy barriers for this ring-puckering, providing insight into the molecule's flexibility and conformational landscape at different temperatures. The presence of the gem-dimethyl group is expected to influence the puckering amplitude and the potential energy surface of the ring system.

Transition State Analysis and Reaction Pathway Modeling

Computational chemistry plays a vital role in modeling chemical reactions involving this compound. By calculating the energies of reactants, products, and, most importantly, transition states, chemists can predict reaction kinetics and mechanisms. For instance, in reactions such as nucleophilic addition to the carbonyl group or enolate formation, theoretical models can map out the entire reaction pathway. nih.govrsc.org

Transition state analysis helps in understanding the stereochemical outcome of reactions. For bicyclic ketones, the diastereoselectivity of reactions like transfer hydrogenation can be investigated using computational methods. mdpi.com In the case of this compound, computational modeling could predict whether a reagent will approach the carbonyl group from the face of the ring that is syn or anti to the gem-dimethyl group, thus predicting the stereochemistry of the resulting alcohol.

Prediction of Spectroscopic Parameters for Structural Assignment

Theoretical calculations are a powerful tool for predicting spectroscopic data, which is essential for the structural elucidation of new compounds. For this compound, computational methods can predict its ¹H and ¹³C NMR chemical shifts, as well as its infrared (IR) vibrational frequencies. While specific experimental data for this compound is not widely published, theoretical predictions offer valuable guidance. frontiersin.org

Predicted collision cross section (CCS) values, which are related to the molecule's shape and size in the gas phase, can also be calculated. uni.luuni.lu These theoretical spectroscopic and spectrometric data can be compared with experimental results to confirm the structure of this compound and its derivatives.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 139.11174 122.8
[M+Na]⁺ 161.09368 129.1
[M-H]⁻ 137.09718 129.2

Data sourced from computational predictions. uni.lu

Theoretical Basis for Bioisosteric Potential and Molecular Properties (excluding biological outcomes)

The spiro[3.3]heptane scaffold has been identified as a bioisostere for benzene (B151609), meaning it can be used to replace a benzene ring in a molecule while maintaining similar physical and chemical properties. nih.govacs.org Theoretical studies on this compound can provide a quantitative basis for this bioisosteric potential by comparing its molecular properties to those of substituted benzenes.

Computational chemistry allows for the calculation of various molecular descriptors that are relevant to a molecule's behavior in a biological environment, without assessing the biological outcome itself. These include molecular electrostatic potential (MEP) maps, which show the charge distribution on the molecule's surface, and the calculation of properties like polar surface area (PSA) and the octanol-water partition coefficient (logP). These theoretical properties help in understanding the molecule's solubility, permeability, and potential for intermolecular interactions.

Reactivity and Functionalization of 6,6 Dimethylspiro 3.3 Heptan 1 One and Spiro 3.3 Heptanone Derivatives

Ketone Reactivity and Transformations

The ketone moiety in spiro[3.3]heptan-1-ones is a versatile handle for a range of chemical transformations, including reductions, alkylations, and functional group interconversions. These reactions allow for the introduction of new functionalities and the creation of diverse molecular architectures.

A novel method for synthesizing spiro[3.3]heptan-1-ones involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. nih.gov This process proceeds through a semipinacol rearrangement of a 1-bicyclobutylcyclopropanol intermediate in the presence of an acid like MsOH or AlCl₃. nih.govnih.gov The reaction is notable for its regio- and stereospecificity, enabling the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones. nih.govnih.govresearchgate.net

The table below summarizes the synthesis of various substituted spiro[3.3]heptan-1-ones via this method.

EntryProductYield (%)
1HH3a78
2MeH3b72
3EtH3c75
4i-PrH3d68
5t-BuH3e65
6PhH3f81
7HMe3g70
8HEt3h73
9Hi-Pr3i67
10Ht-Bu3j64

Data derived from a study on the synthesis of spiro[3.3]heptan-1-ones. nih.gov

Ring-Opening Reactions of Strained Carbocycles

The inherent strain in the spiro[3.3]heptane system can be harnessed to drive ring-opening reactions, providing access to unique and complex molecular architectures. For instance, the reaction of 1,6-dioxaspiro[3.3]heptan-2-one derivatives with various reagents leads to ring-opened products. rsc.org

Heating 5,5-diphenyl-1,6-dioxaspiro[3.3]heptan-2-one with aniline (B41778) results in the formation of 3-hydroxy-2,2-diphenyloxetan-3-ylacetanilide. rsc.org Treatment with sodium hydroxide (B78521) in ethanol, followed by neutralization, yields ethyl 3-hydroxy-2,2-diphenyloxetan-3-ylacetate. rsc.org Furthermore, refluxing with acid in methanol (B129727) produces 4-benzoyl-4-phenyl- and 4-hydroxy-4-[methoxy(diphenyl)methyl]-tetrahydrofuran-2-one. rsc.org

Derivatization Strategies for Synthetic Diversification

The spiro[3.3]heptanone core can be derivatized through various synthetic strategies to create a diverse range of compounds. One such strategy involves the thermal reaction of N,N-dimethylamide of cyclobutane (B1203170) carboxylic acid with different alkenes in the presence of (CF₃SO₂)₂O/collidine, followed by hydrolysis, to yield various spiro[3.3]heptanes. chemrxiv.org This reaction is compatible with a range of functional groups, including active chlorine and bromine atoms, silyl (B83357) groups, N-Ts groups, and even an azetidine (B1206935) ring. chemrxiv.org

The following table showcases the diversity of spiro[3.3]heptanes synthesized using this method.

ProductRYield (%)
1n-Bu75
2t-Bu72
3Ph81
44-ClC₆H₄78
54-BrC₆H₄79
64-MeOC₆H₄85
72-Naphthyl76
8SiMe₃65
9N-Ts70
10Azetidine68

Data showing the synthesis of various spiro[3.3]heptane derivatives. chemrxiv.org

Carbene Rearrangements in Spiro[3.3]heptylidenes

The generation of carbenes from spiro[3.3]heptanone derivatives, such as through the Bamford-Stevens reaction of the corresponding p-tosylhydrazone sodium salt, leads to interesting rearrangement pathways. nih.govresearchgate.net High-vacuum flash pyrolysis of the p-tosylhydrazone sodium salt of spiro[3.3]heptan-1-one generates spiro[3.3]hept-1-ylidene, a strained carbene intermediate. nih.govresearchgate.net

This carbene undergoes two primary nih.govnih.gov-sigmatropic rearrangements:

Ring-contraction: This is the major pathway, yielding cyclopropylidenecyclobutane. nih.govresearchgate.net

Ring-expansion: This is the minor pathway, affording bicyclo[3.2.0]hept-1(5)-ene. nih.govresearchgate.net

The ratio of ring-contraction to ring-expansion is approximately 6.7:1. nih.gov Computational studies suggest that the carbene can exist in four different conformations, which influences the transition state and ultimately the product distribution. nih.gov

Cyclopropanation Reactions

While direct cyclopropanation of 6,6-dimethylspiro[3.3]heptan-1-one is not extensively detailed in the provided context, the synthesis of the spiro[3.3]heptanone core itself can involve cyclopropane-containing intermediates. As mentioned earlier, the reaction of 1-sulfonylcyclopropanols, which act as cyclopropanone (B1606653) surrogates, is a key step in an expedient synthesis of spiro[3.3]heptan-1-ones. nih.govresearchgate.net

The reaction of 1,6-dioxaspiro[3.3]heptan-2-ones with nucleophiles can also be considered a formal cyclopropanation, where the spirocyclic system is constructed. rsc.org

Applications of Spiro 3.3 Heptanone Frameworks in Advanced Chemical Design

Molecular Scaffolds and Building Blocks in Organic Synthesis

Spiro[3.3]heptanones, including 6,6-dimethylspiro[3.3]heptan-1-one, serve as versatile building blocks in organic synthesis due to their inherent strain and functional group accessibility. The carbonyl group on the spiro[3.3]heptane ring is amenable to a variety of addition and condensation reactions typical for ketones. google.com This reactivity allows for the introduction of diverse substituents and the construction of more complex molecular structures.

An expedient synthesis of spiro[3.3]heptan-1-ones has been reported involving the addition of metallated bicyclobutanes to cyclopropanone (B1606653) equivalents. nih.gov The resulting intermediate undergoes a 'strain-relocating' semipinacol rearrangement to form the spiro[3.3]heptan-1-one motif. nih.gov This method has been shown to be regio- and stereospecific, enabling the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones. nih.gov

The spiro[3.3]heptane framework itself can be synthesized through various methods, often starting from commercially available precursors. For instance, a practical divergent synthetic approach has been developed for a library of regio- and stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold. nih.gov The construction of the second cyclobutane (B1203170) ring of the spirocyclic system can be achieved through subsequent dichloroketene (B1203229) addition or Meinwald oxirane rearrangement. nih.gov

The versatility of spiro[3.3]heptanones as synthetic intermediates is further demonstrated by their use in the preparation of 2,6-disubstituted spiro[3.3]heptanes. google.com These compounds can be derivatized sequentially at two different reactive centers, allowing for the introduction of sensitive chemical groups in the final steps of a synthesis. google.com

Design of Conformationally Rigid Motifs for Supramolecular Assemblies

The rigid, three-dimensional nature of the spiro[3.3]heptane core makes it an attractive motif for the design of conformationally restricted molecules used in supramolecular chemistry. google.com The defined spatial arrangement of substituents on the spirocyclic framework can be exploited to control the assembly of molecules into larger, well-defined structures.

Exploration in High-Energy-Density Fuel Development

The inherent strain in the spiro[3.3]heptane ring system makes it a candidate for investigation in the development of high-energy-density fuels (HEDFs). HEDFs are crucial for volume-limited applications such as in aerospace vehicles, where they can provide more energy per unit volume compared to conventional fuels. mdpi.com

The synthesis of fuels from bio-based monoterpenes through Simmons-Smith cyclopropanation has yielded multicyclic fuel mixtures with high densities and volumetric net heats of combustion (NHOC), similar to the high-performance fuel JP-10. researchgate.net The addition of strained rings, such as those found in spiro compounds, can significantly increase the density and volumetric energy of fuels. mdpi.com While direct research on this compound as a fuel is not extensively documented, the principles of using strained cyclic compounds apply. The synthesis of spirocyclopropane high-energy-density fuels from cyclopentadiene (B3395910) has resulted in fuels with higher heat value and specific impulse than JP-10. researchgate.net

Influence of Spiro[3.3]heptane Core on Chemical Space Exploration (excluding biological properties)

The spiro[3.3]heptane scaffold significantly expands the accessible chemical space for the design of novel molecules by providing a unique three-dimensional core. nih.gov This is particularly relevant in fields where molecular shape and rigidity are critical for function. Compared to more flexible or planar structures, the spiro[3.3]heptane framework offers a greater number of theoretically possible isomeric compounds. nih.gov For instance, while a spiro[2.2]pentane scaffold allows for 8 theoretically possible isomeric compounds with specific functional groups, the spiro[3.3]heptane scaffold allows for 18. nih.gov

Future Research Directions and Unaddressed Challenges

Development of Novel Catalytic Systems for Efficient Synthesis

The efficient synthesis of 6,6-dimethylspiro[3.3]heptan-1-one and its derivatives remains a primary challenge. While general methods for creating spiroketones exist, developing catalytic systems that are both high-yielding and stereoselective for this specific target is a crucial area for future research. The inherent ring strain of the spiro[3.3]heptane system can be harnessed in synthetic strategies. For instance, strain-release driven spirocyclization has been demonstrated for related azetidine-containing spirocycles, suggesting a potential pathway for the synthesis of the carbocyclic analogue. bldpharm.com

Future work should focus on:

Transition-Metal Catalysis: Investigating catalysts based on metals like rhodium, palladium, or gold for intramolecular [2+2] cycloadditions of appropriate precursors.

Organocatalysis: Exploring the use of chiral amines or phosphoric acids to catalyze the enantioselective formation of the spirocyclic core.

Photocatalysis: Utilizing light-mediated reactions to construct the strained cyclobutane (B1203170) rings of the spiro[3.3]heptane system.

A comparative analysis of potential catalytic systems is presented in the table below.

Catalytic SystemPotential AdvantagesPotential Challenges
Transition-Metal CatalysisHigh efficiency, potential for stereocontrol.Cost of catalyst, sensitivity to functional groups.
OrganocatalysisMetal-free, environmentally benign, good stereoselectivity.Catalyst loading, reaction times.
PhotocatalysisMild reaction conditions, unique reactivity pathways.Quantum yield, scalability.

Elucidation of Complex Reaction Mechanisms

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing reaction conditions and predicting outcomes. The mechanisms for the formation of spirocycles can be complex, often involving cationic or radical intermediates. bldpharm.com For example, in the synthesis of related spiro-azetidines, a proposed mechanism involves the formation of a trifluoroacyl ammonium (B1175870) intermediate that activates the molecule for nucleophilic substitution. bldpharm.com

Key mechanistic questions to be addressed include:

The nature of the key intermediates in catalytic cyclization reactions.

The factors governing regioselectivity and stereoselectivity in functionalization reactions.

The role of the gem-dimethyl group in influencing reaction pathways and transition state energies.

Advanced Computational Modeling of Reactivity and Selectivity

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound. Density Functional Theory (DFT) and other computational methods can be employed to:

Calculate the strain energy of the spiro[3.3]heptane core and its derivatives.

Model transition states for various synthetic transformations to understand selectivity.

Predict spectroscopic properties (e.g., NMR, IR) to aid in characterization.

A hypothetical table of calculated properties for this compound is shown below.

PropertyCalculated ValueMethod
Strain EnergyValue kcal/molDFT (B3LYP/6-31G)
Dipole MomentValue DebyeDFT (B3LYP/6-31G)
HOMO-LUMO GapValue eVDFT (B3LYP/6-31G*)

Expanding the Scope of Functionalization and Derivatization

The synthetic utility of this compound lies in its potential for further functionalization. The ketone moiety serves as a handle for a wide range of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. The principles of functionalizing other cyclic ketones, such as those in the lupane (B1675458) skeleton, can be applied here.

Future research in this area should explore:

Reactions at the Carbonyl Group: Nucleophilic additions, reductions, and Wittig-type reactions to introduce diverse substituents.

Alpha-Functionalization: Enolate chemistry to introduce alkyl, aryl, or heteroatom groups at the positions adjacent to the carbonyl.

Ring-Opening and Rearrangement Reactions: Leveraging the ring strain to access novel molecular scaffolds.

Exploration of New Materials Science Applications

The rigid, three-dimensional structure of this compound makes it an attractive building block for new materials. Spirocyclic compounds are known to impart unique properties to polymers and other materials, such as increased thermal stability and altered solubility.

Potential applications in materials science include:

Polymer Chemistry: As a monomer or co-monomer to create polymers with high glass transition temperatures and specific optical properties.

Organic Electronics: As a core structure for the synthesis of novel organic semiconductors or host materials for organic light-emitting diodes (OLEDs).

Liquid Crystals: The rigid, non-planar shape could be exploited in the design of new liquid crystalline materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.